molecular formula C13H7Cl2NO B2612739 2,11-Dichlorodibenzo[b,f][1,4]oxazepine CAS No. 3455-14-9

2,11-Dichlorodibenzo[b,f][1,4]oxazepine

Cat. No.: B2612739
CAS No.: 3455-14-9
M. Wt: 264.11
InChI Key: REOFTPBYJKJOPQ-UHFFFAOYSA-N
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Description

2,11-Dichlorodibenzo[b,f][1,4]oxazepine is a chemical compound with the molecular formula C13H7Cl2NO . It is a tricyclic norepinephrine uptake inhibitor .


Synthesis Analysis

The synthesis of this compound involves various methods. One of the methods includes the reaction of substituted 2-aminophenols with alkynones at 100 °C . Another method involves a copper initiated C-N and C-O coupling of 2-halophenols .


Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The InChI code for this compound is 1S/C13H7Cl2NO/c14-8-5-6-11-9 (7-8)13 (15)16-10-3-1-2-4-12 (10)17-11/h1-7H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.11 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Properties

2,11-Dichlorodibenzo[b,f][1,4]oxazepine and its analogues demonstrate a range of biological activities, predominantly affecting the central nervous system. Notably, they serve as intermediates in the synthesis of polyfluorinated analogues of psychotropic agents like Sintamil and loxapine. An approach to synthesize polyfluorinated analogues, involving intramolecular dehydrofluorination, has been explored (Gerasimova, Konstantinova, & Petrenko, 1989).

Analgesic Applications

8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, an analogue of this compound, has been identified as a selective PGE2 antagonist with antinociceptive activities. Its structure-activity relationships suggest its potential as an effective analgesic (Hallinan et al., 1993).

Microbial Transformation

The compound undergoes microbial transformation by various fungi, leading to new derivatives with potential pharmacological applications. For instance, Hormodendrum sp. transforms 8-chloro-10,11-dihydrodibenz(b,f)(1,4)oxazepine into novel compounds (Jiu, Mizuba, & Hribar, 1977).

Ring-Opening Reactions

Research has been conducted on the ring-opening of tetrafluorodibenz[b, f][1,4]oxazepine to produce fluorinated aryl ethers. This process is significant for the development of compounds with amide and aldehyde functionalities, which may have diverse applications (Doherty et al., 2003).

Crystal Structure Analysis

The crystal structure of a mixed solvated form of amoxapine acetate, a derivative of dibenz[b,f][1,4]oxazepine, has been studied. Understanding its crystal structure could be crucial for developing better pharmacological formulations (Bhardwaj, Raval, Oswald, & Florence, 2015).

Catalytic Asymmetric Reactions

Dibenzo[b,f][1,4]oxazepine's scaffold is a key structure in medicinal chemistry, displaying diverse biological activities. Catalytic asymmetric methodologies for synthesizing chiral dibenzo[b,f][1,4]oxazepine derivatives have been a subject of research, with implications for the synthesis of related compounds (Munck, Vila, & Pedro, 2018).

TRPA1 Channel Activation

This compound derivatives have been identified as potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel, a key biological sensor to irritant chemicals. This discovery enhances the understanding of TRPA1 channel's role in conditions like asthma and pain (Gijsen et al., 2010).

Diuretic Screening

Certain derivatives of dibenz[b,f][1,4]oxazepine have been synthesized and evaluated as potential high-ceiling diuretics. Their activity depends on the conformational mobility of their substituents, suggesting potential for developing new diuretic drugs (Allen, Reitano, & Urbach, 1978).

Safety and Hazards

The safety information for 2,11-Dichlorodibenzo[b,f][1,4]oxazepine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

6,8-dichlorobenzo[b][1,4]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-8-5-6-11-9(7-8)13(15)16-10-3-1-2-4-12(10)17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOFTPBYJKJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=C(O2)C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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